Levalbuterol hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Levalbuterol hydrochloride, also known as levosalbutamol, is a short-acting β2 adrenergic receptor agonist . The primary target of levalbuterol is the β2 adrenergic receptors located on the airway smooth muscle . These receptors play a crucial role in regulating bronchial muscle tone and lung ventilation .
Mode of Action
Levalbuterol interacts with its target, the β2 adrenergic receptors, by binding to them . This binding leads to the activation of adenylate cyclase, which in turn increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP) . The increased cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin, leading to lower intracellular ionic calcium concentrations . This results in muscle relaxation .
Biochemical Pathways
The activation of β2 adrenergic receptors by levalbuterol leads to a cascade of biochemical reactions. This could potentially contribute to its benefit in asthma attacks .
Pharmacokinetics
Levalbuterol exhibits several pharmacokinetic properties. A portion of the inhaled dose is absorbed into the systemic circulation . It is metabolized primarily in the gastrointestinal tract via SULT1A3 (sulfotransferase) . The drug is excreted in the urine (80% to 100%) and feces (<20%) . The elimination half-life of levalbuterol is approximately 3.3 to 4 hours .
Result of Action
The primary result of levalbuterol’s action is the relaxation of smooth muscle in the bronchial tubes . This increases air flow and relieves acute shortness of breath . It is used in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD), where bronchospasm (constriction of the airways) is a common symptom .
Action Environment
The action, efficacy, and stability of levalbuterol can be influenced by various environmental factors. For instance, narrowed airways in patients with asthma can lead to less drug being delivered to the lung following inhaled administration . Additionally, genetic polymorphisms for β2-adrenoceptors, SULT1A3, and organic action transporters, which affect the disposition or action of levalbuterol, can also influence its action .
Biochemical Analysis
Biochemical Properties
Levalbuterol Hydrochloride acts by binding to the β2 adrenergic receptors on airway smooth muscle . This interaction leads to the activation of adenylate cyclase and an increase in the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP) .
Cellular Effects
The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, inducing muscle relaxation . Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of β2 adrenergic receptors on airway smooth muscle . This leads to the activation of adenylate cyclase and an increase in the intracellular concentration of cyclic AMP . The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin, leading to muscle relaxation .
Preparation Methods
The preparation of levalbuterol hydrochloride involves asymmetric catalytic reduction, which allows for the production of a high-purity chiral product using a small amount of chiral catalyst . This method ensures that the product meets the quality standards of the United States Pharmacopeia, with a purity of over 99.90% and minimal impurities . Industrial production methods often involve the preparation of a slurry of ®-SLB.D-DBTA in a solvent, followed by the addition of hydrochloric acid to form crude this compound. The crude product is then isolated and purified through recrystallization .
Chemical Reactions Analysis
Levalbuterol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, which is used in the preparation process . The major products formed from these reactions include the hydrochloride salt of levalbuterol, which is the active form used in medical treatments . The compound’s stability and reactivity are influenced by its chiral nature, which allows for selective interactions with biological targets .
Scientific Research Applications
Levalbuterol hydrochloride has a wide range of scientific research applications. In chemistry, it is used in β2-adrenergic-mediated cell signaling studies . In biology and medicine, it is extensively studied for its bronchodilator effects, making it a critical component in the treatment of asthma and COPD . The compound is also used in the development of drug-resin formulations for sustained-release suspensions . Additionally, this compound is utilized in pharmacological research to understand its interactions with β2 adrenergic receptors and its effects on airway smooth muscle relaxation .
Comparison with Similar Compounds
Levalbuterol hydrochloride is often compared with albuterol, which is a racemic mixture containing both ®- and (S)-enantiomers . While both compounds are effective bronchodilators, this compound is considered to have fewer side effects, such as tachycardia, due to the absence of the (S)-enantiomer . Other similar compounds include epinephrine, which is also used as a bronchodilator but has a broader range of effects due to its action on multiple adrenergic receptors . This compound’s selectivity for β2 adrenergic receptors makes it a preferred choice for targeted treatment of respiratory conditions .
Properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198296 | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50293-90-8 | |
Record name | Levalbuterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levalbuterol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVALBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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